Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate

Melanogenesis inhibition Skin whitening Fatty acid alkyl ester

Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate (commonly referred to as ethyl linolenate or α-linolenic acid ethyl ester; CAS 1191-41-9) is a long-chain fatty acid ethyl ester (FAEE) formed by condensation of α-linolenic acid with ethanol. It belongs to the linoleic acid derivative class and is characterized by an 18-carbon backbone bearing three conjugated or methylene-interrupted double bonds.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 1191-41-9
Cat. No. B153907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate
CAS1191-41-9
Synonyms(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester;  Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate;  Ethyl cis,cis,cis-9,12,15-Octadecatrienoate;  Ethyl Linolenate;  Ethyl Linolenoate;  Ethyl α-Linolenate
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5+,9-8+,12-11+
InChIKeyJYYFMIOPGOFNPK-XSHSMGBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate (CAS 1191-41-9): A Structurally Defined Polyunsaturated Fatty Acid Ethyl Ester for Comparative Lipid Research


Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate (commonly referred to as ethyl linolenate or α-linolenic acid ethyl ester; CAS 1191-41-9) is a long-chain fatty acid ethyl ester (FAEE) formed by condensation of α-linolenic acid with ethanol [1]. It belongs to the linoleic acid derivative class and is characterized by an 18-carbon backbone bearing three conjugated or methylene-interrupted double bonds [2]. Notably, CAS 1191-41-9 is registered as the all-cis (9Z,12Z,15Z) isomer in authoritative databases; procurement of the (9E,12E,15E) stereoisomer requires explicit specification, as stereochemistry critically influences physicochemical behaviour and biological readouts [3]. As a metabolite found in Daphne odora and other organisms, this compound serves as a model lipid ester in oxidation studies, a reference standard in analytical lipidomics, and a bioactive FAEE in cellular assays [1].

Why Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate Cannot Be Interchanged with Generic Methyl Esters or Free Acids


Fatty acid esters within the ω-3 class are not functionally interchangeable. The ester alkyl group (ethyl vs. methyl) directly determines the compound's molecular weight, volatility, hydrolytic stability, and cellular uptake kinetics . In the specific case of α-linolenate esters, the ethyl derivative (MW 306.48 g/mol) exhibits a different anti-melanogenesis potency (IC₅₀ 70 μM) compared to its methyl counterpart (IC₅₀ 60 μM) when tested under identical conditions in B16 melanoma cells [1]. Furthermore, the stereochemistry around the double bonds—whether all-cis (9Z,12Z,15Z) or trans—alters the molecule's conformation, oxidative susceptibility, and interaction with biological receptors, making stereochemical substitution without re-validation an uncontrolled variable in reproducible research [2]. Subsequent sections provide quantitative differentiation data to guide informed procurement decisions.

Quantitative Differentiation Evidence for Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate Against Its Closest Comparators


Anti-Melanogenesis IC₅₀: Ethyl Linolenate vs. Methyl Linolenate in B16 Melanoma Cells

Ethyl linolenate demonstrates an anti-melanogenesis IC₅₀ of 70 μM against forskolin-induced melanin production in mouse B16 melanoma cells [1]. Its methyl ester analog, methyl linolenate, exhibits a 14.3% lower IC₅₀ of 60 μM in the same assay system, indicating that the ethyl ester is marginally less potent but offers distinct physicochemical properties (higher boiling point, lower volatility) that may be advantageous in topical or thermal-stability-demanding experimental settings [2].

Melanogenesis inhibition Skin whitening Fatty acid alkyl ester

Aqueous Oxidative Stability Ranking: Ethyl Linolenate Positioned Between Ethyl DHA and Ethyl Linoleate

In a controlled aqueous oxidation study, ethyl linolenate (LN, C18:3, ω-3) demonstrated intermediate oxidative stability relative to ethyl docosahexaenoate (DHA, C22:6, ω-3) and ethyl linoleate (LA, C18:2, ω-6) [1]. When oxidation was initiated with Fe²⁺-ascorbic acid or AMVN in aqueous solution, the stability order was DHA > LN > LA, measured by the decrease in unoxidized substrate and formation of total hydroperoxides. Conversely, in organic solvents (chloroform or ethanol), the order reversed (LA > LN > DHA) [2]. The monohydroperoxide (MHP) stability in aqueous solution increased with increasing degree of unsaturation, and the hydroperoxy epidioxide-to-MHP ratio for LN was lower in aqueous oxidation than in air autoxidation, indicating faster epidioxide decomposition in water [3].

Oxidative stability Lipid peroxidation Aqueous oxidation

Plasma Cholesterol Modulation: Differential Effect of Ethyl Linolenate vs. Ethyl Linoleate in Avian Model

In a 4-week dietary chick study, ethyl linolenate (1.5% w/w diet) produced a statistically significant reduction in plasma cholesterol relative to a low-fat control diet, whereas ethyl linoleate at the same dose had no effect on plasma cholesterol [1]. Conversely, ethyl linoleate depressed liver cholesterol to a greater extent than ethyl linolenate [2]. This differential tissue-specific cholesterol modulation demonstrates that the two structurally similar ethyl esters (C18:2 vs. C18:3) produce non-redundant metabolic outcomes [3].

Cholesterol metabolism Dietary fatty acid esters Cardiovascular lipidology

Broad-Spectrum Oral Pathogen Inhibition by α-Linolenic Acid Ethyl Ester at Low Concentration

α-Linolenic acid ethyl ester (ethyl linolenate) at 25 μg/ml inhibited the growth of three clinically relevant oral pathogens: Streptococcus mutans (98% inhibition), Porphyromonas gingivalis (92% inhibition), and Candida albicans (72% inhibition) in vitro [1]. This activity was part of a broader evaluation of ω-3 PUFA ethyl esters (ALAEE, EPAEE, DHAEE) and their parent free acids against multiple oral pathogens, establishing ethyl linolenate as a compound with measurable antibiofilm and antimicrobial potential distinct from its anti-melanogenesis profile [2].

Antimicrobial Oral microbiology Omega-3 bioactivity

Hepatic Stellate Cell Signaling Activation: Concentration-Dependent Effect of Ethyl Linolenate at 50 μM

Ethyl linolenate, identified as a non-oxidative ethanol metabolite, stimulates mitogen-activated protein kinase (MAPK) and cyclin signaling in hepatic stellate cells at a concentration of 50 μM [1]. Specifically, it increases cyclin E protein levels and activates Cdk2/cyclin E complex, ERK, and JNK pathways . This bioactivity is contextually distinct from the compound's anti-melanogenesis and antimicrobial properties, and its mechanism is linked to its identity as a fatty acid ethyl ester (FAEE) rather than a free acid [2].

Hepatic stellate cell Cyclin signaling Ethanol metabolite bioactivity

Thermal Degradation Volatile Fingerprint: Deuteration-Tracked Origin of Off-Aroma Compounds

Thermal degradation of d₅-ethyl linolenate, oxidized at 70°C, 180°C, and 250°C, revealed that volatile decomposition products (including propanal, 2-pentenal, and 2,3-pentanedione) originate from positions throughout the n-3 fatty acid chain, not exclusively from the terminal end [1]. This was demonstrated by comparison of mass spectra of unlabeled ethyl linolenate with [17,17',18,18',18''-d₅]-ethyl linolenate, enabling precise tracing of carbon skeleton fragmentation [2]. The qualitative pattern of volatiles remained consistent across temperatures, though quantitative yields were temperature-dependent [3].

Thermal degradation Volatile organic compounds Food chemistry

Optimal Research and Industrial Deployment Scenarios for Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate Based on Quantitative Differentiation Evidence


Skin Whitening Agent Screening: Using Ethyl Linolenate as a Reference FAEE with Defined IC₅₀ (70 μM)

When screening natural or synthetic melanogenesis inhibitors in B16 melanoma or primary melanocyte models, ethyl linolenate at its established IC₅₀ of 70 μM serves as a reproducible positive control [1]. Its slightly lower potency relative to methyl linolenate (IC₅₀ 60 μM) provides a benchmark for structure-activity relationship (SAR) studies, where the ethyl ester's distinct logP and volatility profile are variables under investigation [2]. This scenario is particularly relevant for cosmetic and dermatological research programs developing topical formulations where ester chain length affects skin permeation and formulation stability.

Aqueous Lipid Oxidation Modeling: Calibrating Kinetic Parameters for ω-3 Ethyl Ester Stability

In food science and biological lipid peroxidation studies conducted in aqueous media, ethyl linolenate's intermediate oxidative stability profile—situated between ethyl DHA (most stable) and ethyl linoleate (least stable) under Fe²⁺-ascorbic acid initiation—makes it an essential calibrant for models that predict hydroperoxide formation kinetics as a function of unsaturation degree [1]. The documented inversion of stability order between aqueous and organic phases (DHA > LN > LA in water vs. LA > LN > DHA in chloroform) provides a robust experimental control for solvent-effect hypothesis testing [2].

Plasma Lipid Modulation in Dietary Intervention Studies with ω-3 vs. ω-6 Esters

For in vivo studies comparing the metabolic effects of ω-3 vs. ω-6 polyunsaturated fatty acid ethyl esters, ethyl linolenate uniquely reduces plasma cholesterol while ethyl linoleate does not, as established in the chick dietary model [1]. Researchers designing rodent or avian feeding trials to dissect the tissue-specific cholesterol-modulating effects of dietary fatty acid ester composition can leverage this differential endpoint to assign mechanistic responsibility to the ω-3 (C18:3) ethyl ester specifically, rather than to PUFA ethyl esters as a generic class [2].

Oral Biofilm Disruption Assays: Ethyl Linolenate as a Species-Selective Antimicrobial Probe

In oral microbiology research targeting polymicrobial biofilm models, ethyl linolenate at 25 μg/ml provides a quantifiable antimicrobial effect gradient: near-complete suppression of Streptococcus mutans (98%), strong inhibition of Porphyromonas gingivalis (92%), and moderate inhibition of Candida albicans (72%) [1]. This species-dependent potency pattern supports its use as a tool compound to dissect the differential susceptibility of Gram-positive, Gram-negative, and fungal components of the oral microbiome to ω-3 fatty acid ethyl esters [2].

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